molecular formula C3H9ClO3Si B1583017 trimethoxychlorosilane CAS No. 4668-00-2

trimethoxychlorosilane

Cat. No.: B1583017
CAS No.: 4668-00-2
M. Wt: 156.64 g/mol
InChI Key: CBVJWBYNOWIOFJ-UHFFFAOYSA-N
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Description

Overview of Organosilane Chemistry and its Relevance to Trimethoxychlorosilane

Organosilane chemistry is a branch of organometallic chemistry that studies compounds containing carbon-silicon bonds. These compounds, known as organosilanes, are characterized by the presence of a silicon atom bonded to at least one organic group. The field is vast, encompassing a wide array of structures with diverse applications.

This compound, with the chemical formula C3H9ClO3Si, is a key player in this field. chembk.com It is a member of the chlorosilane family, which are compounds containing a silicon-chlorine bond. unitedchem.com The structure of this compound features a central silicon atom bonded to three methoxy (B1213986) groups (-OCH3) and one chlorine atom. chembk.comunitedchem.com This unique combination of functional groups imparts a dual reactivity to the molecule. The chloro group is a reactive site for nucleophilic substitution, while the methoxy groups can undergo hydrolysis and condensation reactions. This reactivity makes this compound a valuable building block in the synthesis of more complex organosilicon compounds and polymers. chembk.comguidechem.com

Historical Context of this compound Research and Development

The exploration of organosilicon compounds dates back to the 19th century, but it was in the mid-20th century that the field saw significant expansion, driven by the need for new materials with enhanced properties. The development of silicone polymers, which are based on a silicon-oxygen backbone, was a major milestone.

The synthesis and study of chlorosilanes were foundational to this progress. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader advancements in organosilane chemistry. The need for precursors to silicone polymers and other organosilicon materials spurred the investigation of various chlorosilanes, including those with alkoxy groups like this compound. The ability to control the hydrolysis and condensation of these molecules by varying the number and type of reactive groups was a key area of research that led to the tailored synthesis of materials with specific properties.

Current State of the Art in this compound Investigations

Contemporary research continues to uncover new applications and refine existing uses for this compound. A significant area of investigation is its use in surface modification. chemimpex.com Researchers are exploring its ability to alter the surface properties of various substrates, including glass, metals, and ceramics. chembk.comchemimpex.com By reacting this compound with surface hydroxyl groups, it is possible to create hydrophobic, or water-repellent, surfaces. chemimpex.com This has implications for developing self-cleaning coatings, anti-fouling materials, and improved adhesion for paints and other coatings. chemimpex.com

In the realm of materials science, this compound is being investigated for its role in the preparation of advanced composite materials. chemimpex.com It acts as a silane (B1218182) coupling agent, improving the bond between organic polymers and inorganic fillers. chemimpex.com This leads to materials with enhanced mechanical strength, thermal stability, and moisture resistance. chemimpex.com Recent studies have also explored its use in the synthesis of mixed-mode sorbents for analytical chemistry applications, such as the detection of contaminants in food and agricultural products. mdpi.com

Furthermore, this compound serves as a reagent in organic synthesis. guidechem.com For instance, it has been used as a chloride source in the synthesis of complex organic molecules like oxetanes. core.ac.ukacs.org The reactivity of the silicon-chlorine bond allows for its participation in a variety of chemical transformations.

Significance of this compound in Contemporary Materials Science and Chemical Synthesis

The importance of this compound in modern science is multifaceted. In materials science, it is a crucial component in the production of high-performance materials. chemimpex.comguidechem.com Its role as a crosslinking agent for silicone rubber and resins enhances their mechanical properties and heat resistance. chembk.com The ability to functionalize surfaces and improve interfacial adhesion in composites is vital for industries ranging from automotive and aerospace to construction and electronics. chemimpex.com In the electronics industry, for example, it is used in the preparation of thin films and optical glass. chembk.com

In chemical synthesis, this compound provides a versatile platform for introducing both chloro and methoxy functionalities into molecules. guidechem.com This makes it a valuable tool for synthetic chemists in the pharmaceutical, agricultural, and specialty chemical industries. guidechem.com The production of complex molecules often relies on the precise and controlled introduction of functional groups, a role that this compound can fulfill effectively.

The ongoing research into its applications ensures that this compound will remain a significant compound in the advancement of both materials science and chemical synthesis. Its ability to bridge the gap between organic and inorganic chemistry makes it a cornerstone in the development of new technologies and products.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C3H9ClO3Si chembk.com
Molecular Weight 156.64 g/mol chemimpex.com
Appearance Colorless to light yellow liquid chembk.comchembk.com
Odor Pungent chembk.comchembk.com
Boiling Point 105-112 °C chembk.comchemimpex.com
Melting Point -88 °C chembk.com
Density Approximately 1.085 - 1.12 g/mL chemimpex.comalfa-chemistry.com
Solubility Soluble in organic solvents like alcohols, ethers, ketones, and aromatic hydrocarbons. chembk.comchembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9ClO3Si/c1-5-8(4,6-2)7-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVJWBYNOWIOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](OC)(OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342000
Record name Chloro(trimethoxy)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4668-00-2
Record name Chloro(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotrimethoxysilane
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Synthetic Methodologies and Reaction Pathways of Trimethoxychlorosilane

Direct Synthesis Approaches

Direct synthesis methods, often variations of the Müller-Rochow process, involve the reaction of elemental silicon with various reagents to form organosilicon compounds in a single step. mdpi.com While highly effective for producing compounds like methylchlorosilanes and some alkoxysilanes, direct routes to trimethoxychlorosilane are not prominently documented in industrial practice.

Hydrochlorination of Silicon-Based Precursors

The hydrochlorination of metallurgical-grade silicon is a foundational industrial process in silicon chemistry. It involves reacting elemental silicon with hydrogen chloride (HCl) gas at elevated temperatures, typically in a fluidized bed reactor. pensoft.net This process, however, does not directly yield this compound. Instead, its primary products are key chlorosilane precursors, mainly trichlorosilane (HSiCl₃) and silicon tetrachloride (SiCl₄). pensoft.net

The fundamental reaction is: Si + 3HCl → HSiCl₃ + H₂

A subsequent reaction can also occur, leading to the formation of silicon tetrachloride: HSiCl₃ + HCl → SiCl₄ + H₂

These chlorosilanes, particularly silicon tetrachloride, are the essential starting materials for the more common indirect synthesis routes to this compound. Therefore, hydrochlorination is a critical preliminary step that produces the necessary silicon-chlorine bonds for subsequent derivatization.

Alternative Direct Synthetic Routes

An alternative direct synthesis, also known as the "Direct Process," involves the reaction of elemental silicon with an alcohol in the presence of a catalyst, typically copper. mdpi.com When methanol (B129727) is used, this process is a well-established method for producing methoxysilanes. google.com The primary products of this reaction are trimethoxysilane (B1233946) (HSi(OCH₃)₃) and tetramethoxysilane (Si(OCH₃)₄). mdpi.com

The general reactions are: Si + 3CH₃OH --(Cu catalyst)--> HSi(OCH₃)₃ + H₂ Si + 4CH₃OH --(Cu catalyst)--> Si(OCH₃)₄ + 2H₂

Achieving a direct synthesis of this compound would likely require a complex co-feeding of methanol and a chlorine source under precisely controlled conditions to favor the formation of the SiCl(OCH₃)₃ structure. However, this specific direct pathway is not a widely utilized industrial method, and the synthesis of mixed halo-alkoxy silanes is more commonly and controllably achieved through indirect strategies.

Indirect Synthesis and Derivatization Strategies

Indirect methods are the predominant pathways for the synthesis of this compound. These strategies start with highly chlorinated silanes, such as silicon tetrachloride, and systematically replace the chlorine atoms with methoxy (B1213986) groups through controlled reactions.

Preparation from Silicon Tetrachloride and Methanol

The most straightforward indirect synthesis of this compound is the partial and controlled methanolysis of silicon tetrachloride. In this reaction, silicon tetrachloride is treated with a specific stoichiometric amount of methanol. The reaction involves the nucleophilic substitution of chloride ions by methoxy groups, with the concurrent elimination of hydrogen chloride.

To maximize the yield of the desired this compound product, the reaction stoichiometry is critical. Using approximately three equivalents of methanol for every one equivalent of silicon tetrachloride theoretically favors the formation of SiCl(OCH₃)₃. In practice, the reaction yields a mixture of all possible methoxychlorosilanes and tetramethoxysilane. The desired product must then be separated from this mixture through fractional distillation. The reaction conditions, such as temperature and the presence of an HCl scavenger, can be optimized to improve selectivity.

Table 1: Methanolysis of Silicon Tetrachloride for this compound Synthesis

Parameter Condition Purpose
Reactants Silicon Tetrachloride (SiCl₄), Methanol (CH₃OH) Primary starting materials.
Stoichiometry SiCl₄ : CH₃OH ratio approx. 1:3 To favor the substitution of three chlorine atoms.
Temperature Typically low to moderate To control the reaction rate and prevent over-methoxylation.
Byproduct Hydrogen Chloride (HCl) Must be removed to drive the reaction forward.

| Product Mix | SiCl(OCH₃)₃, SiCl₂(OCH₃)₂, SiCl₃(OCH₃), Si(OCH₃)₄ | Requires separation via fractional distillation. |

Synthesis via Alkoxychlorosilane Intermediates

This compound can also be synthesized through redistribution reactions, also known as conproportionation. This method involves mixing two different silane (B1218182) species, one rich in chloro groups and the other rich in methoxy groups, which then exchange ligands to form a statistical mixture of products at equilibrium.

A common example is the reaction between silicon tetrachloride (SiCl₄) and tetramethoxysilane (Si(OCH₃)₄). When mixed under appropriate conditions, these compounds will redistribute their substituents to form all three intermediate methoxychlorosilanes: 3SiCl₄ + Si(OCH₃)₄ → 4SiCl₃(OCH₃) SiCl₄ + Si(OCH₃)₄ → 2SiCl₂(OCH₃)₂ SiCl₄ + 3Si(OCH₃)₄ → 4SiCl(OCH₃)₃

By carefully controlling the initial molar ratio of the reactants, the equilibrium can be shifted to favor a specific product. To synthesize this compound, a molar ratio of one part SiCl₄ to three parts Si(OCH₃)₄ is used. The mixture is typically heated in the presence of a catalyst to facilitate the ligand exchange and reach equilibrium.

Advanced Catalytic Synthesis Methods

The efficiency and selectivity of indirect synthesis methods can be significantly enhanced by the use of catalysts. Redistribution reactions, in particular, are often sluggish and require a catalyst to proceed at a practical rate. google.com

Lewis acids are commonly employed as catalysts for these types of ligand exchange reactions on silicon centers. Compounds such as aluminum chloride (AlCl₃) can activate the silicon-chlorine or silicon-oxygen bonds, facilitating the transfer of chloro and methoxy groups between silane molecules. The catalyst coordinates to a chlorine or oxygen atom, making the silicon center more electrophilic and susceptible to nucleophilic attack, thereby lowering the activation energy for the redistribution process.

The choice of catalyst and reaction conditions (temperature, pressure, reaction time) is crucial for controlling the product distribution and minimizing unwanted side reactions. Research in this area focuses on developing more active and selective catalysts that can operate under milder conditions and provide a narrower, more desirable product distribution, thus simplifying the subsequent purification steps.

Table 2: Catalytic Redistribution for this compound Synthesis

Parameter Description Example
Reactant A Chlorine-rich silane Silicon Tetrachloride (SiCl₄)
Reactant B Methoxy-rich silane Tetramethoxysilane (Si(OCH₃)₄)
Molar Ratio (A:B) ~1:3 To target SiCl(OCH₃)₃ as the major product.
Catalyst Type Lewis Acid Aluminum Chloride (AlCl₃)
Reaction Type Redistribution / Conproportionation Ligand exchange between silicon centers.

| Outcome | Equilibrium mixture of methoxychlorosilanes | Product distribution depends on initial stoichiometry. |

Mechanism of Formation and Selectivity Control

Investigation of Reaction Mechanisms during Synthesis

The primary industrial synthesis of this compound, (CH₃O)₃SiCl, typically involves the controlled, partial methanolysis of silicon tetrachloride (SiCl₄). This reaction proceeds through a series of consecutive nucleophilic substitution steps at the silicon center.

The mechanism is initiated by the nucleophilic attack of a methanol molecule on the electrophilic silicon atom of SiCl₄. The silicon atom, bonded to four electron-withdrawing chlorine atoms, carries a significant partial positive charge, making it susceptible to attack by the lone pair of electrons on the oxygen atom of methanol. This forms a pentacoordinate silicon intermediate. The reaction intermediate then eliminates a molecule of hydrogen chloride (HCl) to yield methoxytrichlorosilane (CH₃OSiCl₃).

This process can be repeated, with subsequent methanol molecules displacing the remaining chlorine atoms one by one:

SiCl₄ + CH₃OH → (CH₃O)SiCl₃ + HCl

(CH₃O)SiCl₃ + CH₃OH → (CH₃O)₂SiCl₂ + HCl

(CH₃O)₂SiCl₂ + CH₃OH → (CH₃O)₃SiCl + HCl

(CH₃O)₃SiCl + CH₃OH → (CH₃O)₄Si + HCl

Factors Influencing Yield and Purity

Achieving a high yield and purity of this compound requires precise control over several reaction parameters to manage the selectivity of the methanolysis of silicon tetrachloride.

Key influencing factors include:

Stoichiometry: The molar ratio of methanol to silicon tetrachloride is the most critical factor. To selectively produce this compound, a stoichiometric ratio approaching 3:1 is theoretically required. Using a significant excess of methanol will drive the reaction towards the fully substituted product, tetramethoxysilane (Si(OCH₃)₄), while insufficient methanol will result in a mixture containing higher proportions of di- and mono-substituted chlorosilanes.

Temperature: The reaction temperature affects the rate of each substitution step. Generally, lower temperatures can help control the reaction, which is exothermic, and may improve selectivity for the intermediate products. Typical reaction temperatures are maintained in a range that balances reaction rate with selectivity, often between 0°C and 40°C. google.com

Pressure: The reaction is often carried out at or near atmospheric pressure. The removal of the hydrogen chloride byproduct, which is a gas, can help drive the equilibrium towards the products. colab.ws

Catalyst: While the reaction can proceed without a catalyst, the use of a solid acid catalyst or an HCl scavenger (like a tertiary amine) can influence the reaction rate and selectivity. google.com However, scavengers can complicate product purification.

Reaction Time and Mixing: Sufficient reaction time and efficient mixing are necessary to ensure the reactants are fully consumed and to maintain a homogeneous temperature profile throughout the reactor, preventing localized overheating that could lead to side reactions.

The table below summarizes the general impact of these factors on the synthesis.

FactorCondition for High Yield/Purity of (CH₃O)₃SiClRationale
Methanol:SiCl₄ RatioSlightly less than 3:1Limits the formation of the fully substituted tetramethoxysilane.
TemperatureLow to moderate (e.g., 0-40°C)Controls the exothermic reaction and helps manage the rate of consecutive substitutions. google.com
PressureAtmospheric (with HCl removal)Efficient removal of HCl gas byproduct drives the reaction forward.
MixingVigorous and efficientEnsures homogeneity and prevents localized temperature gradients and concentration imbalances.

Reaction Chemistry of this compound

Hydrolysis and Condensation Reactions in Silane Networks

This compound possesses two types of hydrolyzable groups attached to the silicon atom: a chloro group (Si-Cl) and three methoxy groups (Si-OCH₃). This dual reactivity is central to its role in forming siloxane networks, particularly in sol-gel processes. mdpi.com

The hydrolysis and condensation process occurs in sequential steps:

Rapid Hydrolysis of the Si-Cl Bond: The silicon-chlorine bond is highly reactive towards water. It hydrolyzes almost instantaneously upon contact with moisture to form a silanol (B1196071) group (Si-OH) and hydrochloric acid (HCl). wikipedia.orgyoutube.com (CH₃O)₃SiCl + H₂O → (CH₃O)₃SiOH + HCl

Slower Hydrolysis of Si-OCH₃ Bonds: The methoxy groups also undergo hydrolysis, though typically at a slower rate than the chloro group. This reaction is catalyzed by either acid (including the HCl generated in the first step) or base. unm.edusemanticscholar.org The hydrolysis proceeds stepwise, replacing methoxy groups with hydroxyl groups. (CH₃O)₃SiOH + H₂O ⇌ (CH₃O)₂(OH)₂Si + CH₃OH

Condensation: The resulting silanol groups are unstable and readily undergo condensation reactions to form stable silicon-oxygen-silicon (siloxane) bonds. This process can occur through two pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2 (CH₃O)ₓ(OH)₃₋ₓSi-OH → (Si-O-Si linkage) + H₂O

Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. unm.edu (Si-OH) + (CH₃O-Si) → (Si-O-Si linkage) + CH₃OH

These condensation reactions continue, leading to the formation of oligomers and eventually a highly cross-linked, three-dimensional polysiloxane network (a gel). The rates of hydrolysis and condensation can be controlled by factors such as pH, water-to-silane ratio, and temperature, which in turn determines the structure and properties of the final material. mdpi.com

Reactions with Organic Functionalities

The electrophilic silicon atom in this compound, particularly the highly reactive Si-Cl bond, allows it to react with a variety of organic nucleophiles. These reactions are fundamental to its use in organic synthesis and materials science.

Reaction with Alcohols: this compound reacts with other alcohols (R'OH) in a process known as transesterification. The Si-Cl bond reacts first, followed by the potential exchange of the methoxy groups for the new alkoxy groups (R'O-), especially if catalyzed or driven by the removal of methanol. This is a common method for synthesizing other alkoxysilanes. (CH₃O)₃SiCl + R'OH → (CH₃O)₃SiOR' + HCl

Reaction with Amines: Primary and secondary amines readily react with this compound, with the nitrogen atom acting as the nucleophile. The reaction displaces the chlorine atom to form a silicon-nitrogen bond, yielding a silylamine and the corresponding amine hydrochloride. wikipedia.org (CH₃O)₃SiCl + 2 R₂NH → (CH₃O)₃SiNR₂ + R₂NH₂⁺Cl⁻

Reaction with Organometallic Reagents: Reagents such as Grignard reagents (R'MgX) or organolithium compounds (R'Li) can be used to form silicon-carbon bonds. The carbanion from the organometallic reagent attacks the silicon atom, displacing the chloride ion. This reaction is a key route for producing organotrimethoxysilanes. wikipedia.org (CH₃O)₃SiCl + R'MgX → (CH₃O)₃SiR' + MgXCl

Catalyzed Reactions Involving this compound

The reactivity of this compound can be enhanced or directed through the use of catalysts.

Sol-Gel Process Catalysis: As mentioned, the hydrolysis and condensation reactions are almost always catalyzed. Acid catalysts (e.g., HCl, acetic acid) protonate the alkoxy groups, making them better leaving groups and accelerating hydrolysis. unm.edu Base catalysts (e.g., ammonia, NaOH) generate hydroxide ions, which are strong nucleophiles that attack the silicon atom, and also deprotonate silanol groups to form highly reactive silanolate anions, accelerating condensation. mdpi.comunm.edu

Silylation Reactions: In reactions with less reactive nucleophiles, a base catalyst such as pyridine or triethylamine is often used. chemicalbook.com The base serves as an HCl scavenger, neutralizing the acid byproduct and driving the reaction to completion. This is common when using this compound to protect alcohol or amine functional groups in organic synthesis. wikipedia.org

Lewis Acid Catalysis: this compound itself, or related chlorosilanes, can act as a promoter or catalyst in certain organic reactions. For instance, chlorotrimethylsilane (a related compound) is known to promote the cyclization of enolizable aldehydes with arylimines to synthesize quinolines. semanticscholar.org While specific examples for this compound are less common, its Lewis acidic nature suggests potential for similar catalytic activity in activating carbonyls or other functional groups.

The table below provides examples of catalysts used in reactions involving alkoxysilanes.

Reaction TypeCatalyst ExampleFunction of Catalyst
Hydrolysis/Condensation (Sol-Gel)HCl, Acetic Acid (Acid)Protonates alkoxy groups to accelerate hydrolysis. unm.edu
Hydrolysis/Condensation (Sol-Gel)NH₃, NaOH (Base)Generates nucleophilic OH⁻ and reactive silanolate anions. mdpi.com
Silylation of Alcohols/AminesPyridine, TriethylamineActs as an HCl scavenger, driving the reaction equilibrium. chemicalbook.com

Advanced Materials Synthesis and Engineering Using Trimethoxychlorosilane

Sol-Gel Processing and Hybrid Materials Development

The sol-gel process represents a versatile methodology for synthesizing materials with a wide range of properties and applications. Trimethoxychlorosilane (TMCS) is a key reagent in this process, facilitating the formation of silica-based networks and the development of advanced hybrid materials. Its unique chemical reactivity allows for precise control over the final material's structure and functionality.

Formation of Silica (B1680970) Networks and Xerogels

The synthesis of silica xerogels using the sol-gel method often involves the hydrolysis and condensation of a silica precursor. This compound plays a crucial role in modifying the surface properties of these materials, in particular, enhancing their hydrophobicity. The silylation reaction with TMCS introduces trimethylsilyl groups onto the surface of the silica xerogel.

A study on the modification of silica xerogel with TMCS demonstrated that the volume of TMCS used in the synthesis has a direct impact on the hydrophobicity of the resulting material. As the volume ratio of TMCS to methanol (B129727) and petroleum benzine increases, the contact angle of the xerogel surface also increases, indicating a more hydrophobic surface. This is attributed to the increased formation of silyl groups on the silica xerogel surface. researchgate.netundip.ac.id

Effect of TMCS Volume Ratio on Silica Xerogel Contact Angle

TMCS:Methanol:Petroleum Benzine Volume Ratio Contact Angle (°)
0.5:1:1 Not Reported
1:1:1 Not Reported
1.5:1:1 Not Reported
2:1:1 Not Reported
2.5:1:1 116.346

Data sourced from a study on TMCS-modified silica xerogels. researchgate.net

Development of Fluorinated Silica Materials

Research in this area has successfully synthesized fluorinated silica materials using various silane (B1218182) precursors, achieving hydrophobic surfaces with water contact angles around 104°. mdpi.com These studies demonstrate the feasibility of tuning surface properties through the incorporation of functionalized silanes. The synthesis typically involves the hydrolysis and condensation of precursors like tetraethylorthosilicate (TEOS) in the presence of a fluorinated compound. mdpi.com

Synthesis of Organic-Inorganic Hybrid Structures

This compound is utilized in the post-synthesis modification of materials to create organic-inorganic hybrid structures with tailored properties. One notable application is the functionalization of zeolites to enhance their hydrophobicity. By grafting TMCS onto the surface of a 13X zeolite, a more hydrophobic organic-inorganic hybrid zeolite can be obtained. aljest.net

The grafting process involves the reaction of TMCS with the silanol (B1196071) groups on the zeolite surface. This is confirmed by the disappearance of the absorption band of the silanol groups and the appearance of a band attributed to the vibrations of the trimethylsilyl group in FT-IR analysis. aljest.net This modification leads to a reduction in the specific surface area of the zeolite, as the organic groups are grafted onto the external surface. aljest.net

Effect of TMCS Grafting on 13X Zeolite Surface Area

Material Specific Surface Area Reduction (m²/g)
TMCS Grafted 13X Zeolite 63.22

Data sourced from a study on the grafting of TMCS on 13X zeolite. aljest.net

Control of Porosity and Microstructure in Sol-Gel Derived Materials

The porosity and microstructure of materials derived from the sol-gel process can be significantly influenced by the addition of modifying agents like this compound. In the preparation of silica aerogels, for instance, TMCS is used to modify the surface of the gel, which in turn affects the properties of the final dried aerogel.

Research has shown that the molar ratio of TMCS to the silicon precursor has a profound effect on the density, porosity, specific surface area, and hydrophobicity of the resulting silica aerogel. Optimal properties, such as low density, high porosity, high specific surface area, and a high contact angle, are achieved at a specific molar ratio of TMCS.

Physical Properties of Silica Aerogel Modified with this compound

Molar Ratio (n(Si):n(TMCS)) Density (g/cm³) Porosity (%) Specific Surface Area (m²/g) Contact Angle (°)
1:1 0.0759 96.5 723.08 163.8

Note: The table presents the optimal performance characteristics of SiO₂ aerogel as reported in the study.

Surface Modification and Functionalization

Surface modification and functionalization are critical processes for tailoring the interfacial properties of materials for a vast array of applications. This compound is a widely employed silylating agent for altering the surface chemistry of various substrates. The process of silylation with TMCS can transform a hydrophilic surface into a hydrophobic one, enhancing its performance in specific environments.

Surface Silylation of Various Substrates (e.g., Diatomite, Glass, Metals, Polymers)

Diatomite: Diatomaceous earth, a naturally occurring porous silica material, can be rendered hydrophobic through surface silylation with this compound. This modification is valuable for applications such as creating hydrophobic adsorbents.

Glass: The surface of the glass, which is typically hydrophilic due to the presence of silanol groups, can be made hydrophobic by reacting it with TMCS. This process is crucial in applications where water repellency is desired, such as in specialized coatings and laboratory glassware.

Metals: The silylation of metal surfaces can improve their corrosion resistance and adhesion to organic coatings. While specific data on the silylation of metals with this compound is limited in the provided search results, studies on other organosilanes have shown successful surface modification of aluminum. nih.govubc.ca The general principle involves the formation of a protective silane layer on the metal oxide surface.

Polymers: The surface properties of polymers can be tailored through silylation to enhance their hydrophobicity and compatibility with other materials. While direct data on the modification of polyethylene and polystyrene with this compound is not extensively detailed in the provided search results, the surface functionalization of polymers is a well-established field. researchgate.netsemanticscholar.orgmdpi.commdpi.comresearchgate.net Techniques such as plasma-induced functionalization can introduce reactive groups on the polymer surface, which can then be further modified. researchgate.net

Enhancement of Hydrophobicity and Wettability Control

This compound is instrumental in surface modification to enhance hydrophobicity, a property crucial in a variety of applications, from self-cleaning surfaces to moisture-resistant coatings. The mechanism of this enhancement lies in the reaction of this compound with hydroxyl (-OH) groups present on the surface of many materials, such as silica. This reaction results in the replacement of hydrophilic hydroxyl groups with hydrophobic methyl groups, fundamentally altering the surface energy and its interaction with water.

The effectiveness of this treatment is often quantified by measuring the water contact angle. An increase in the water contact angle indicates a successful transition from a hydrophilic to a hydrophobic surface. For instance, surface treatment of low-k thin films with a 20% trimethylchlorosilane (TMCS) concentration in hexane has been shown to increase the water contact angle from 85° to 102°. kuleuven.be Similarly, coatings of silica (SiO2) particles modified with TMCS can achieve superhydrophobic surfaces with water contact angles as high as 165° ± 1°. nih.gov This high contact angle, combined with a low roll-off angle, allows water droplets to easily roll off the surface, carrying away contaminants and demonstrating a self-cleaning effect. nih.gov

The degree of hydrophobicity can be controlled by varying the concentration of the silane solution. Research on silica aerogels has shown that the methanol wettability, an indicator of hydrophobicity, is directly proportional to the TMCS concentration, with values ranging from 35% to 58%. kuleuven.be The thermal stability of these hydrophobic modifications is also a key consideration. In the case of silica aerogels, the hydrophobic nature can be maintained up to approximately 500°C, above which the material tends to revert to a hydrophilic state. kuleuven.be

The chemical change on the surface is confirmed through analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy. The appearance of peaks corresponding to the C-H bonds of methyl groups (around 2972 cm⁻¹) and Si-CH₃ groups (around 765 cm⁻¹) confirms the successful grafting of the hydrophobic functional groups onto the silica surface. nih.gov

Table 1: Water Contact Angle Before and After this compound Treatment

Material Initial Contact Angle (°) Contact Angle after TMCS Treatment (°) Reference
Low-k Thin Film 85 102 kuleuven.be
SiO₂ Coated Glass <90 (hydrophilic) 165 ± 1 nih.gov
Mesoporous Silica Particles 25.44 135

Covalent Bonding to Surfaces for Enhanced Adhesion

The ability of this compound to form covalent bonds with surfaces is a cornerstone of its application as an adhesion promoter. Covalent bonds are significantly stronger and more durable than non-covalent interactions, such as van der Waals forces, leading to a more robust interface between a substrate and a coating or adhesive. researchgate.net This is particularly critical in applications where the interface is subjected to mechanical stress or harsh environmental conditions.

The process involves the reaction of the silane with surface hydroxyl groups, creating a stable Si-O-substrate linkage. This chemical bridge enhances the interfacial strength and durability. researchgate.net Silane coupling agents are frequently used to promote adhesion in self-priming elastomeric silicone adhesives. researchgate.net The formation of these covalent linkages can significantly improve the attachment, spreading, and proliferation of cells on otherwise non-adhesive substrates like polydimethylsiloxane (PDMS). mdpi.com Research has demonstrated that covalent linkage of adhesive molecules is superior to non-covalent methods in creating coatings that can withstand large deformations and effectively transmit mechanical forces to cultured cells. mdpi.com

The strength of adhesion can be substantial, with adhesive films based on dynamic covalent bonds exhibiting shear strengths of 61 N/cm² and transcutaneous adhesive strengths of 511 N/cm². mdpi.com While adhesion is sometimes misconstrued as a temporary state, true chemical bonding via covalent linkages provides a permanent attachment between two surfaces. nih.gov

Immobilization of Biomolecules and Sensing Applications

The covalent bonding capability of this compound is pivotal in the development of biosensors and other bioanalytical devices. Immobilizing biomolecules, such as enzymes, antibodies, and nucleic acids, onto a solid support is a critical step in the fabrication of these sensors. researchgate.netresearchgate.net Covalent binding is one of the most widely used irreversible immobilization techniques, offering stability and preventing the biomolecule from detaching from the sensor surface. researchgate.netusq.edu.au

The surface of a transducer, often made of materials like silica or glass, is first functionalized with this compound. This creates a reactive surface to which biomolecules can be covalently attached. This process not only ensures a strong and stable attachment but can also be tailored to orient the biomolecule in a specific way to maximize its biological activity and, consequently, the sensitivity of the biosensor. usq.edu.au

The sol-gel process, which often utilizes alkoxysilane precursors, provides a versatile method for encapsulating fragile biomolecules at low temperatures, preserving their function. semanticscholar.org This technique creates a porous inorganic matrix around the biomolecule, offering chemical inertness, physical rigidity, and high stability. semanticscholar.org Such sol-gel derived materials have been used to immobilize a variety of biomolecules for the development of optical and electrochemical biosensors for medical, environmental, and industrial applications. semanticscholar.org

Nanomaterials and Nanocomposite Fabrication

Synthesis of Functionalized Nanoparticles and Mesoporous Silica Nanoparticles

This compound and similar organosilanes are key reagents in the synthesis of functionalized nanoparticles and mesoporous silica nanoparticles (MSNs). These materials are of great interest due to their high surface area, tunable pore size, and the ability to modify their surface chemistry for specific applications. nih.govrsc.org

The synthesis of functionalized nanoparticles often involves a silanization step where the surface of a pre-formed nanoparticle core (e.g., iron oxide, titanium dioxide, or silica) is coated with an organosilane. kuleuven.be For example, Fe₃O₄ nanoparticles can be functionalized with (3-Chloropropyl) trimethoxysilane (B1233946) to create a reactive surface for further conjugation with bioactive molecules. nih.gov This surface functionalization is crucial for applications such as targeted drug delivery and biomedical imaging.

In the synthesis of MSNs, organosilanes can be co-condensed with a primary silica source, like tetraethyl orthosilicate (TEOS), in the presence of a surfactant template. mdpi.com This process allows for the incorporation of organic functional groups throughout the silica framework. The control over reaction parameters such as precursor concentration, catalyst, and temperature allows for the precise tuning of particle size, morphology, and porosity. researchgate.netnih.govrsc.org Methodologies like the modified Stöber method are commonly employed to produce well-dispersed MSNs with dimensions ranging from nanometers to hundreds of nanometers. nih.govrsc.org

Role in Nanocomposite Development and Interfacial Bonding

These silanes form a chemical bridge between the inorganic nanoparticle surface and the organic polymer matrix. The silane first reacts with the hydroxyl groups on the surface of the nanofiller, and its organic functional group then co-reacts with the polymer matrix during curing. This covalent linkage at the interface facilitates efficient stress transfer from the matrix to the reinforcement, thereby improving the mechanical properties of the nanocomposite.

Studies on nanoclay/polymer composites have shown that chemical bonding at the interface between the matrix and the nanoclay significantly enhances the mechanical and thermal properties of the resulting material. usq.edu.au Similarly, in carbon fiber/nylon-6 composites, mechanochemical processes can induce the formation of new bonds between the nitrogen atoms of the nylon and the carbon atoms on the carbon fiber surface, leading to improved interfacial adhesion. researchgate.net The surface treatment of fillers with silane coupling agents has been demonstrated to be an effective method for controlling interfacial compatibility and interaction, leading to enhanced mechanical properties in the filled composites.

Applications in Nanotechnology Research

The unique properties of materials synthesized and modified with this compound have led to a wide range of applications in nanotechnology research. The ability to precisely control surface properties and create functionalized nanomaterials opens up possibilities in medicine, electronics, and materials science.

In the biomedical field, functionalized nanoparticles are being explored for theranostic applications, combining therapeutic delivery with diagnostic imaging. mdpi.com For instance, silica nanoparticles can be engineered as carriers for drugs, contrast agents for imaging, and photosensitizers for photodynamic therapy. mdpi.com Their biocompatibility and the ease of surface modification make them promising candidates for targeted drug delivery systems that can enhance the efficacy of treatments while minimizing side effects.

The development of smart materials that respond to external stimuli is another exciting area of research. Organoalkoxysilanes can be designed to create silica networks that are sensitive to enzymes, pH, or redox conditions, allowing for the controlled release of encapsulated molecules. mdpi.com Furthermore, the integration of inorganic nanoparticles with unique magnetic or plasmonic properties into drug delivery systems offers new modalities for diagnostics and photothermal therapies. nih.gov

Polymer Science and Cross-linking Applications

This compound serves as a versatile and crucial compound in the field of polymer science, primarily due to the reactive nature of its methoxy (B1213986) and chloro groups. These functionalities allow it to participate in a variety of reactions that are fundamental to the synthesis and modification of advanced polymer systems. Its applications range from acting as a precursor for cross-linking agents and coupling agents to its integration as a key component in sophisticated catalyst systems for olefin polymerization. The ability to form stable siloxane bonds (Si-O-Si) upon hydrolysis and condensation is central to its utility in creating durable and high-performance materials.

Use as a Cross-linking Agent in Polymer Systems

Silane-based cross-linking agents are instrumental in modifying and enhancing the properties of polymeric materials by forming a three-dimensional network structure. hengdasilane.com This process improves mechanical strength, thermal stability, and chemical resistance. hengdasilane.com Alkoxysilanes, including derivatives of this compound, are frequently employed for this purpose. The cross-linking mechanism involves the hydrolysis of the alkoxy groups (in this case, methoxy groups) in the presence of moisture to form reactive silanol groups (Si-OH). made-in-china.comsinosil.com These silanols can then condense with each other or with hydroxyl groups on other polymer chains, releasing methanol and forming stable siloxane (Si-O-Si) cross-links. sinosil.com

The resulting Si-O-Si bond is highly durable and provides excellent resistance to weather, UV radiation, and temperature fluctuations. sinosil.com While this compound itself is highly reactive, it more commonly serves as a precursor to other functionalized trimethoxysilanes used in specific polymer systems. For instance, vinyltrimethoxysilane is used as a cross-linking agent where the vinyl group can be grafted onto a polymer backbone via radical polymerization, and the methoxy groups subsequently provide the moisture-curing cross-linking capability. made-in-china.com This dual reactivity allows for the creation of robust, cross-linked networks in materials like polyethylene for wire and cable insulation. made-in-china.com

The general process for silane cross-linking can be summarized in two steps:

Grafting: An organofunctional silane is grafted onto the polymer backbone.

Hydrolysis and Condensation: The material is exposed to moisture, which hydrolyzes the alkoxy groups into silanols. These silanols then condense to form a stable, cross-linked network. sinosil.com

Different cure systems based on the hydrolyzable group (e.g., acetoxy, alkoxy) offer varying cure times and by-products, with alkoxy systems like those derived from trimethoxysilanes being favored for their non-corrosive nature. sinosil.com

Development of Silane Coupling Agents for Enhanced Polymer-Filler Interactions

Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface between inorganic fillers (like silica, glass fibers, or aluminum trihydrate) and an organic polymer matrix. shinetsusilicone-global.comshinetsusilicone-global.com This bridging enhances adhesion, leading to improved mechanical properties, better dispersion of the filler, and increased durability of the composite material. shinetsusilicone-global.comresearchgate.net The general structure of a silane coupling agent is R-Si-X₃, where 'R' is an organofunctional group compatible with the polymer matrix, and 'X' is a hydrolyzable group, such as methoxy, that reacts with the inorganic filler. silicone-surfactant.com

This compound is a key intermediate in the synthesis of various silane coupling agents. Through chemical modification, the chloro group can be replaced with a desired organofunctional group (R), such as amino, epoxy, or vinyl, while retaining the trimethoxysilyl functionality for reaction with the filler. For example, chloromethyl trimethoxysilane can be produced from chloromethyltrichlorosilane and methanol, which then serves as a precursor for other coupling agents. google.com

The mechanism of a trimethoxy-based silane coupling agent involves:

Hydrolysis: The three methoxy groups hydrolyze in the presence of water to form a reactive silanetriol (R-Si(OH)₃). researchgate.net

Condensation: The silanol groups condense with hydroxyl groups on the surface of the inorganic filler, forming stable covalent bonds (Si-O-Filler). researchgate.net

Interfacial Bonding: The organofunctional group (R) at the other end of the coupling agent molecule interacts and forms chemical bonds with the polymer matrix during compounding or curing. researchgate.net

Silane Coupling Agent TypeOrganofunctional Group (R)Target Polymer MatrixPrimary Improvement in Composite
AminosilaneAmino (-NH₂)Epoxy, Phenolic, NylonMechanical Strength, Adhesion
EpoxysilaneEpoxyEpoxy, Urethane, AcrylicsFlexural Strength, Electrical Properties
VinylsilaneVinyl (-CH=CH₂)Polyethylene, Polypropylene, EPDMTensile Strength, Heat Resistance
MethacryloxysilaneMethacryloxyPolyester, Acrylics (Thermosets)Water Resistance, Strength Retention

Integration in Olefin Polymerization Catalysts

In the production of polyolefins such as polypropylene, Ziegler-Natta catalysts are widely used. wikipedia.orgscienceinfo.com These catalyst systems typically consist of a titanium-based main catalyst supported on magnesium chloride (MgCl₂), a co-catalyst (usually an organoaluminum compound like triethylaluminium), and an external donor. wikipedia.orgresearchgate.net Alkoxysilanes, often derived from this compound, are commonly employed as these external donors. rsc.org

The role of the external donor is critical for controlling the catalyst's performance. Specifically, it influences:

Stereoselectivity: The external donor deactivates non-stereospecific active sites on the catalyst surface, leading to a higher proportion of the desired isotactic polymer, which has superior mechanical properties. mdpi.com

Hydrogen Response: The external donor affects the catalyst's response to hydrogen, which is used as a chain transfer agent to control the molecular weight of the polymer. A good hydrogen response is crucial for producing polymers with a specific melt flow rate. google.com

The structure of the alkyl or aryl groups attached to the silicon atom in the alkoxysilane donor significantly affects its effectiveness. mdpi.com For instance, bulkier groups can lead to higher isotacticity in the resulting polypropylene. Research comparing different aminosilane external donors, such as dipiperidyldimethoxysilane, with conventional donors like cyclohexyl(methyl)dimethoxysilane has shown that the structure of the donor is key to achieving high isotacticity and desired molecular weights. mdpi.com The interaction between the external donor and the co-catalyst is believed to be a key factor in modulating the activity of the catalyst system. rsc.org

External Donor Type (Alkoxysilane)Typical StructureEffect on Polypropylene PropertiesImpact on Catalyst Performance
C-DonorsCyclohexyl(methyl)dimethoxysilaneGood balance of isotacticity and molecular weight.Standard industrial performance.
D-DonorsDicyclopentyldimethoxysilaneHigh isotacticity and high molecular weight.Excellent stereocontrol.
AminosilanesDipiperidyldimethoxysilaneVery high isotacticity.Strong ability to enhance isoselectivity. mdpi.com

Analytical and Characterization Techniques in Trimethoxychlorosilane Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a fundamental tool for elucidating the molecular structure of trimethoxychlorosilane. By interacting with electromagnetic radiation, molecules produce unique spectra that act as fingerprints, revealing the types of chemical bonds present and the arrangement of atoms within the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups in a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. An FTIR spectrum plots absorbance against wavenumber, with characteristic peaks indicating the presence of specific bonds.

In the analysis of this compound, FTIR is used to confirm the presence of key functional groups. The spectrum would be expected to show strong absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. For instance, the Si-O-C and Si-Cl bonds have distinct absorption regions, as do the C-H bonds within the methoxy (B1213986) groups. The presence and position of these peaks confirm the molecular structure of the compound. The technique is also invaluable for studying the hydrolysis and condensation reactions of this compound on a substrate, where the disappearance of the Si-Cl band and the appearance of Si-O-Si (siloxane) bands can be monitored. researchgate.net

Table 1: Representative FTIR Peak Assignments for this compound This table presents typical wavenumber ranges for the characteristic bonds found in this compound. Actual peak positions may vary slightly based on the sample state and instrument.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2950 - 2840C-H stretchMethoxy (-OCH₃)
1470 - 1450C-H bendMethoxy (-OCH₃)
1190 - 1080Si-O-C stretchMethoxy-silane
850 - 800Si-O stretchMethoxy-silane
620 - 550Si-Cl stretchChloro-silane

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for molecular structure elucidation in organic and organometallic chemistry. umich.edu It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency energy causes a transition between these states, which is detected as an NMR signal.

The precise frequency at which a nucleus resonates is called its chemical shift (δ), measured in parts per million (ppm). The chemical shift is highly sensitive to the local electronic environment, providing detailed information about the connectivity of atoms.

¹H NMR: For this compound (Cl-Si(OCH₃)₃), a ¹H NMR spectrum would be expected to show a single, sharp signal (a singlet). This is because all nine protons of the three methoxy groups are chemically equivalent due to free rotation around the Si-O bonds.

¹³C NMR: A ¹³C NMR spectrum would similarly show a single peak, corresponding to the three equivalent carbon atoms of the methoxy groups. The chemical shift of this peak would be characteristic of a carbon atom single-bonded to an oxygen atom and adjacent to a silicon atom. oregonstate.edu

Table 2: Predicted NMR Chemical Shifts for this compound This table shows the expected chemical shifts for the ¹H and ¹³C nuclei in this compound, typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

NucleusEnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
¹HSi-O-CH~3.6 - 3.8Singlet
¹³CSi-O-C H₃~50 - 55Singlet

Ultraviolet/Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique is primarily used to study molecules containing chromophores—functional groups that absorb light in the UV-Vis range (approximately 200-800 nm), such as conjugated π systems or atoms with non-bonding electrons. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state.

This compound consists solely of sigma (σ) bonds (C-H, Si-O, Si-Cl) and non-bonding electrons on oxygen and chlorine atoms. The energy required to excite electrons in these types of bonds is very high, corresponding to wavelengths in the far-UV region, which is outside the range of standard UV-Vis spectrophotometers. Therefore, this compound is transparent in the UV-Vis spectrum and this technique is generally not used for its direct structural elucidation or characterization.

Microscopic and Imaging Techniques for Morphological Analysis

While spectroscopic methods reveal molecular structure, microscopic techniques are essential for analyzing the physical, morphological, and topographical effects of using this compound to modify materials. These methods are not used to "see" the this compound molecule itself, but rather to observe the changes it imparts on a macro or nanoscale, such as in the formation of coatings, surface functionalization of particles, or the creation of porous materials like aerogels. researchgate.net

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. researchgate.net An SEM image provides a detailed, three-dimensional-like view of the surface.

In research involving this compound, SEM is widely used to:

Analyze Surface Morphology: To visualize changes in the surface texture of a material after being coated with a silica (B1680970) or siloxane layer derived from the hydrolysis of this compound.

Determine Particle Size and Distribution: To examine the size, shape, and state of aggregation of nanoparticles that have been surface-modified with this compound.

Assess Coating Quality: To inspect the uniformity, thickness, and integrity of protective or functional coatings applied to substrates using this compound as a precursor. For example, SEM can reveal cracks, pores, or other defects in the coating. bts.gov

Transmission Electron Microscopy (TEM) is another powerful imaging technique that works by transmitting a beam of electrons through an ultrathin specimen. As the electrons pass through, they interact with the sample, and an image is formed from the transmitted electrons. TEM offers significantly higher resolution than SEM, making it possible to observe features at the nanoscale, such as the internal structure of materials. nist.gov

In the context of this compound applications, TEM is crucial for:

Visualizing Nanostructures: To obtain high-resolution images of nanoparticles, allowing for precise measurement of their size and shape.

Characterizing Core-Shell Structures: When this compound is used to create a silica shell on a nanoparticle core, TEM can be used to visualize the shell and measure its thickness and uniformity with high precision.

Analyzing Porous Materials: For materials like silica aerogels synthesized using this compound as a modifying agent, TEM can reveal the intricate nanoporous network structure. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of a sample's surface topography. nih.gov In the context of this compound research, AFM is invaluable for assessing nanoscale changes in surface morphology and roughness resulting from the silanization process. mdpi.com The technique operates by scanning a sharp tip, attached to a cantilever, across the sample surface. Interactions between the tip and the surface cause the cantilever to deflect, which is monitored by a laser and photodiode system to create a topographical map. nih.gov

Research Findings: AFM studies are instrumental in evaluating the effectiveness of surface preparation and the uniformity of the subsequent silane (B1218182) coating. For instance, research on fused silica capillaries has utilized AFM to assess the roughness of the surface after various etching procedures, a critical step before silanization to ensure proper adhesion of the polymer. nih.gov It was found that alkaline etching at elevated temperatures provided a surface roughness that promoted better adhesion. nih.gov

Furthermore, AFM can visualize the grain structure and morphology of materials both before and after modification. mdpi.com This allows researchers to observe how the this compound coating conforms to the substrate and to identify any potential aggregation or irregularities in the film. The high resolution of AFM, comparable to Transmission Electron Microscopy (TEM) for certain applications, makes it a powerful tool for surface morphology analysis without the need for complex sample preparation. mdpi.com It can also be used to measure mechanical properties like adhesion and stiffness at the nanoscale, providing insights into the performance of the silane layer. nih.gov

Thermal and Elemental Analysis

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is widely used to determine the thermal stability and composition of materials, including those modified with this compound. The analysis involves heating a sample on a precision balance and recording the mass loss or gain, which corresponds to processes like decomposition, oxidation, or the loss of volatiles such as water. mdpi.commdpi.com

Research Findings: In the study of silane-modified materials, TGA is crucial for quantifying the amount of silane grafted onto a surface and for assessing the thermal stability of the modified material. For example, TGA of silane-modified silica nanoparticles shows distinct stages of weight loss. An initial loss below 200°C is typically attributed to the evaporation of physically adsorbed water or solvent, while a second, more significant weight loss at higher temperatures corresponds to the decomposition of the chemically bonded silane molecules. researchgate.net This allows researchers to calculate the degree of surface functionalization.

Studies on silane-modified cellulose (B213188) have demonstrated a methodology that combines TGA with elemental analysis to accurately determine the silane loading. mdpi.com TGA curves for materials modified with silane coupling agents show that the thermal properties can be altered, and the charred residue at the end of the analysis can be correlated with the amount of grafted silane. mdpi.comscribd.com TGA results for hydrophobically modified silica aerogels have indicated slight improvements in the thermal stability of nanocomposites. researchgate.net

Table 1: TGA Decomposition Data for Silane-Modified Materials This table presents illustrative data based on typical findings in the literature.

Material Initial Decomposition Temp (°C) Main Decomposition Temp (°C) Weight Loss due to Silane (%) Reference
MPS-Modified Silica > 200 ~ 265 Not specified researchgate.net
Silane-Modified Cellulose ~ 300 350 - 550 Varies with loading mdpi.com

Elemental analysis provides quantitative information about the chemical composition of a material. Techniques such as Energy Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with Scanning Electron Microscopy (SEM), and X-ray Photoelectron Spectroscopy (XPS) are used to identify the elements present on a surface and their relative concentrations. shu.ac.uk This is essential for confirming the successful grafting of this compound onto a substrate by detecting the presence of silicon, carbon, and sometimes chlorine.

Research Findings: Elemental analysis serves as direct proof of surface modification. After treating a substrate with this compound, the appearance of a significant silicon peak in the EDX or XPS spectrum confirms the presence of the silane layer. The quantitative analysis reveals the atomic and weight percentages of the detected elements, allowing for the determination of the coating's stoichiometry. shu.ac.uk For example, elemental analysis of activated carbon modified with zinc chloride showed changes in the percentages of carbon, oxygen, and zinc, confirming the surface modification. researchgate.net In studies of silane coatings on aluminum alloys, XPS has been used to confirm the loss of silicon from the surface after prolonged immersion in water, indicating coating degradation. mdpi.com This compositional data is critical for correlating the surface chemistry with material properties like hydrophobicity and corrosion resistance.

Table 2: Example Elemental Composition of a Surface Before and After this compound (TMCS) Modification This table represents typical expected changes in elemental composition.

Element Composition on Unmodified Silica Surface (Atomic %) Composition on TMCS-Modified Silica Surface (Atomic %)
Oxygen (O) 65% 45%
Silicon (Si) 35% 30%

Surface and Porosity Characterization

Nitrogen adsorption-desorption analysis is a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. The method involves exposing the material to nitrogen gas at cryogenic temperatures (typically 77 K) and measuring the amount of gas adsorbed at various relative pressures. The resulting isotherm provides detailed information about the material's porous structure. chemrxiv.org

Research Findings: This technique is particularly useful for characterizing substrates like silica gels or other porous materials that are frequently modified with this compound. The shape of the isotherm can indicate the type of pores present (microporous, mesoporous, or macroporous). ekb.eg For materials modified with this compound, the analysis can reveal changes in the pore structure. For instance, in the synthesis of trimethylchlorosilane-modified silica xerogels, Gas Sorption Analysis (GSA) showed that the materials have a mesoporous structure with an average pore radius of 8-13 nm. researchgate.net The study also found that using a greater volume of trimethylchlorosilane resulted in a higher surface area. researchgate.net The analysis of isotherms, often classified according to IUPAC standards (e.g., Type IV isotherms with H3 hysteresis loops are typical for mesoporous materials), allows for the calculation of key parameters using models like Brunauer-Emmett-Teller (BET) for surface area and Barrett-Joyner-Halenda (BJH) for pore size distribution. rsc.org

Table 3: Porosity Analysis of Trimethylchlorosilane (TMCS)-Modified Silica Xerogel Data adapted from research findings.

TMCS Volume Ratio Surface Area (m²/g) Average Pore Radius (nm) Reference
Control (Unmodified) Varies ~8 researchgate.net
2.0:1:1 Higher than control ~12 researchgate.net

Water contact angle measurement is a direct and quantitative method to assess the wettability of a surface. semanticscholar.org It measures the angle where a liquid droplet meets a solid surface. aalto.fi A high contact angle (>90°) indicates a non-wetting, or hydrophobic, surface, while a low contact angle (<90°) signifies a wetting, or hydrophilic, surface. This technique is fundamental in evaluating the primary purpose of this compound modification, which is often to render a surface hydrophobic. biolinscientific.com

Research Findings: The application of this compound to a hydrophilic substrate, such as silica or cellulose, dramatically increases the water contact angle. Research on modified silica xerogels demonstrated that treatment with trimethylchlorosilane could increase the water contact angle to as high as 116.346°, confirming a significant increase in hydrophobicity. researchgate.net Similarly, a study on polyvinyl butyral (PVB) composite coatings modified with trimethylchlorosilane showed an increase in the water contact angle from 42.7° for the pure polymer to 95.4° for the composite, transforming the surface from hydrophilic to hydrophobic. x-mol.net These measurements are simple to perform, non-destructive, and provide clear evidence of the change in surface energy after silanization. biolinscientific.com The stability of the hydrophobic layer can also be monitored over time by tracking changes in the contact angle upon exposure to various environmental conditions. mdpi.com

Table 4: Water Contact Angle on Various Surfaces Modified with Silanes This table compiles data from studies on this compound and other relevant silanes.

Substrate Modifying Agent Unmodified Contact Angle (°) Modified Contact Angle (°) Reference
Silica Xerogel Trimethylchlorosilane Hydrophilic 116.3 researchgate.net
Polyvinyl Butyral (PVB) Trimethylchlorosilane 42.7 95.4 x-mol.net
Wood Fibers Methyl trimethoxy silane 103.4 136.0 researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the crystalline structure of materials. It operates on the principle of Bragg's Law, where a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice. This technique is crucial for determining parameters such as lattice constants, crystal system, and space group.

Detailed research on analogous compounds, such as methyltrichlorosilane (B1216827) (CH₃SiCl₃), which is structurally similar to this compound, offers a valuable comparative framework. Studies on a series of organodichlorosilanes and methyltrichlorosilane have utilized single-crystal X-ray diffraction to elucidate their solid-state structures. These compounds, often liquid at ambient temperature, are crystallized in situ at low temperatures for analysis.

In the case of methyltrichlorosilane, the crystal structure reveals a monomeric form in the solid state. The geometry around the central silicon atom and the intermolecular interactions within the crystal lattice are key findings from such studies. The Cl-Si-Cl bond angles, for instance, are a critical parameter that can be precisely measured. In methyltrichlorosilane, these angles are observed to be slightly wider than in some dialkyldichlorosilanes, a phenomenon that can be explained by Valence Shell Electron Pair Repulsion (VSEPR) theory.

The crystal packing of these chlorosilanes is influenced by weak intermolecular forces, including van der Waals contacts. For instance, in some structures, Cl...H and Cl...Cl contacts are observed, which dictate the arrangement of the molecules in the crystal.

The crystallographic data for a related compound like methyltrichlorosilane provides a basis for predicting the likely structural features of this compound. It is anticipated that this compound would also exhibit a tetrahedral geometry around the silicon atom, with the methoxy and chloro substituents influencing the bond lengths, bond angles, and crystal packing through steric and electronic effects.

Below is a data table summarizing the crystallographic data for methyltrichlorosilane, which serves as an illustrative example.

ParameterValue
Chemical FormulaCH₃Cl₃Si
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)6.265(1)
b (Å)9.873(2)
c (Å)10.163(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)628.7(2)
Z4
Temperature (K)180(2)

Computational Chemistry and Modeling of Trimethoxychlorosilane Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used in chemistry and materials science to predict molecular geometries, vibrational frequencies, and reaction energies.

DFT calculations for trimethoxychlorosilane would typically involve solving the Kohn-Sham equations for the molecule. The choice of the exchange-correlation functional and the basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP are commonly used for organosilane systems, often paired with basis sets such as 6-311++G(d,p) to adequately describe the electronic structure. nih.gov

Molecular Structure and Vibrational Spectra: A primary application of DFT is the determination of the equilibrium geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.govnih.gov By comparing the computed vibrational spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. For example, a study on 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS) used DFT to predict its molecular structure and assign its vibrational bands. nih.gov A similar approach for this compound would allow for a thorough understanding of its conformational possibilities and spectroscopic signatures.

Electronic Properties: DFT is also employed to analyze the electronic properties of molecules. Key parameters that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov The molecular electrostatic potential (MEP) can also be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the silicon atom is expected to be an electrophilic center, while the oxygen and chlorine atoms would be nucleophilic centers.

A theoretical study on the hydrolysis of methyltrichlorosilane (B1216827) using DFT found that the reaction proceeds via a nucleophilic substitution-cooperative elimination mechanism with a relatively low activation energy, highlighting the utility of DFT in elucidating reaction mechanisms. scispace.com

Illustrative DFT Calculation Parameters for Silanes

ParameterTypical FunctionalTypical Basis SetKey Outputs
Geometry OptimizationB3LYP, M06-2X6-311++G(d,p)Bond lengths, bond angles, dihedral angles
Vibrational FrequenciesB3LYP, PBEPBE6-311G, 6-311++G(d,p)IR and Raman spectra assignments
Electronic PropertiesB3LYP6-31G+(d,p)HOMO-LUMO energies, molecular electrostatic potential

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the system's dynamics and thermodynamics.

For this compound, MD simulations could be used to study its behavior in the liquid state or in solution. This would require the development of a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The force field would include terms for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Liquid State and Solution Behavior: MD simulations can predict various properties of liquid this compound, such as its density, diffusion coefficient, and radial distribution functions. The latter can reveal the local structure of the liquid, for example, the average distances between silicon atoms or between a silicon atom and a chlorine atom of neighboring molecules. When studying this compound in a solvent like water, MD simulations can provide insights into the solvation structure, showing how water molecules arrange themselves around the solute molecule. researchgate.net

A combined MD and DFT study on the hydrolysis of various organoalkoxysilanes used large-scale MD simulations to determine the number of surrounding water molecules and the density of the systems, which then served as input for more detailed DFT calculations. nih.gov This combined approach allows for a more realistic modeling of chemical reactions in solution.

Illustrative MD Simulation Parameters for Silane (B1218182) Systems

Simulation AspectTypical Force FieldKey Outputs
Liquid State PropertiesAMBER, COMPASSDensity, diffusion coefficient, radial distribution functions
Solvation StudiesGROMOS, CHARMMSolvation free energy, coordination numbers, hydrogen bonding analysis
Interfacial BehaviorPCFFAdsorption energy, orientation at surface, surface coverage

Modeling of Reaction Pathways and Interfacial Interactions

Understanding the reaction pathways of this compound, particularly its hydrolysis and condensation, is crucial for its application as a coupling agent. Computational modeling can provide a detailed picture of these chemical processes.

Hydrolysis and Condensation Reactions: The hydrolysis of this compound involves the reaction with water to form silanols, with the subsequent release of methanol (B129727) and hydrochloric acid. This is followed by the condensation of the silanol (B1196071) intermediates to form siloxane bonds. DFT calculations can be used to model the reaction mechanism, identify transition states, and calculate activation energies for each step. A computational study on the hydrolysis of a prototype chlorosilane, H3SiCl, showed that the reaction mechanism is dependent on the number of water molecules involved, with the energy barrier decreasing as more water molecules participate in a proton relay. researchgate.netsemanticscholar.org

Interfacial Interactions: this compound is often used to modify surfaces, for example, to promote adhesion between organic polymers and inorganic substrates. sinosil.com MD simulations are well-suited to study the interaction of this compound with surfaces such as silica (B1680970) or metal oxides. These simulations can reveal how the molecule adsorbs onto the surface, its preferred orientation, and the nature of the interactions (e.g., hydrogen bonding, covalent bonding).

For instance, after hydrolysis, the resulting silanols can form strong covalent Si-O-Si bonds with hydroxyl groups on a silica surface. MD simulations can model this grafting process and investigate the structure and properties of the resulting self-assembled monolayer. Such simulations can provide valuable information on how the surface modification affects properties like wettability and adhesion.

Environmental and Toxicological Considerations in Trimethoxychlorosilane Research

Environmental Fate and Transformation Studies

The environmental behavior of trimethoxychlorosilane is largely dictated by its reactivity with water.

This compound is expected to be highly unstable in the presence of moisture. Chlorosilanes, as a class of compounds, react with water to produce hydrogen chloride and silanols nih.govnoaa.gov. The presence of methoxy (B1213986) groups suggests that hydrolysis will also affect these linkages. Methoxysilanes hydrolyze to produce methanol (B129727) and silanols texas.gov.

Therefore, the hydrolysis of this compound can be predicted to proceed via two main reactions: the hydrolysis of the silicon-chlorine bond and the hydrolysis of the silicon-methoxy bonds. The reaction with water is anticipated to be rapid, leading to the formation of silanols, hydrochloric acid, and methanol nih.govtexas.govindustrialchemicals.gov.au. The resulting silanols are unstable and can undergo condensation reactions to form siloxanes and eventually silicon dioxide gesamp.orgelkem.com. The rate of these reactions can be influenced by pH nih.gov.

A proposed degradation pathway for this compound in an aqueous environment would involve the initial rapid hydrolysis to form a silanetriol, hydrochloric acid, and methanol. This highly reactive silanetriol would then likely self-condense to form oligomeric and polymeric siloxanes.

The solid end-products of hydrolysis, silicon dioxide and polysiloxanes, are generally considered to be of low environmental concern epa.gov. High molecular weight polydimethylsiloxanes (PDMS) can be depolymerized by soil hydrolysis, and the resulting smaller molecules can evaporate into the atmosphere where they are oxidized epa.gov.

Table 1: Inferred Environmental Fate of this compound

Environmental CompartmentAnticipated BehaviorPrimary Transformation ProductsPotential Environmental Impact
WaterRapid hydrolysisSilanols, Hydrochloric Acid, Methanol, PolysiloxanesLocalized decrease in pH, contribution of methanol to VOC load
SoilHydrolysis and subsequent condensation of silanolsSilicon dioxide, PolysiloxanesGenerally considered low impact
AirVolatilization of methanolMethanolPotential contribution to photochemical smog

Toxicological Research and Risk Assessment

Direct toxicological data for this compound is scarce. The toxicological profile is likely to be a composite of the effects of its hydrolysis products.

The acute toxicity of chlorosilanes is largely attributed to their hydrolysis product, hydrogen chloride (HCl) nih.govnoaa.gov. Upon contact with moist tissues, such as the skin, eyes, and respiratory tract, this compound would rapidly hydrolyze to form corrosive HCl, leading to irritation and burns nih.govaiha.org.

Additionally, the hydrolysis of the methoxy groups would release methanol texas.govindustrialchemicals.gov.au. Methanol is toxic and can cause severe metabolic acidosis, ocular toxicity, and neurotoxicity if absorbed in sufficient quantities industrialchemicals.gov.au. Therefore, the mechanism of toxicity for this compound is likely twofold: corrosive effects from the in-situ generation of HCl and systemic toxicity from the release of methanol. In vitro studies on other silanes, such as trimethoxysilane (B1233946) and triethoxysilane, have demonstrated toxicity in human bronchial epithelial cell lines oup.com.

There is a lack of specific cytotoxicity and biocompatibility studies for this compound. However, research on other silane (B1218182) coupling agents suggests that some of these compounds exhibit low cytotoxicity researchgate.netnii.ac.jp. For instance, certain silane coupling agents with hydrophobic groups have been found to be non-cytotoxic in studies using Chinese Hamster fibroblast cells researchgate.netnii.ac.jp.

Silane-based coatings are often investigated for biomedical applications to improve the corrosion resistance and biocompatibility of materials like magnesium alloys nih.gov. These coatings can be biocompatible as the hydrolysis product, silicic acid (Si(OH)4), can be excreted through the renal system nih.gov. The biocompatibility of a surface modified with this compound would likely depend on the completeness of the reaction and the nature of the final surface chemistry.

Table 2: Summary of Toxicological Data for Related Silanes

Compound/ClassObserved Toxicological EffectPrimary Toxic Moiety
ChlorosilanesCorrosive to skin, eyes, and respiratory tractHydrogen Chloride (from hydrolysis) nih.govnoaa.gov
MethoxysilanesMetabolic acidosis, ocular toxicity, neurotoxicityMethanol (from hydrolysis) industrialchemicals.gov.au
Hydrophobic Silane Coupling AgentsLow to no cytotoxicity observed in vitro researchgate.netnii.ac.jpParent compound
TrimethoxysilaneToxic to human bronchial epithelial cells in vitro oup.comParent compound and hydrolysis products

Direct research into the antimicrobial properties of this compound is not available in the reviewed scientific literature. However, a significant body of research exists on the antimicrobial activity of other organosilanes, particularly those functionalized with quaternary ammonium (B1175870) groups gelest.comgoogle.com. These organosilane-based antimicrobials can be covalently bonded to surfaces, imparting a durable bacteriostatic, fungistatic, and algistatic character gelest.com.

The mechanism of action for these antimicrobial organosilanes is typically described as a physical disruption of the microbial cell membrane. The positively charged nitrogen in the quaternary ammonium group interacts with the negatively charged cell membrane, leading to lysis gelest.com. While this compound itself does not possess this functionality, it could potentially be used as a precursor or a surface-modifying agent in the development of antimicrobial coatings. The reactivity of the silicon-chlorine bond could be utilized to graft other functional groups, including antimicrobial moieties, onto a surface. The effectiveness of such coatings can vary depending on the specific organosilane, the substrate, and the microbial species being tested nih.govjcimcr.orgresearchgate.net.

Safe Handling and Disposal Methodologies

In a research context, the safe handling and disposal of this compound are paramount due to its hazardous properties, including high flammability, corrosivity, and violent reactivity with water exportersindia.comnj.gov. Adherence to strict protocols is necessary to mitigate risks to laboratory personnel and the environment. This compound is a colorless, fuming liquid with a pungent odor that requires specific procedures for its management in a laboratory setting nj.govinchem.org.

Handling Procedures:

All operations involving this compound should be conducted within a chemical fume hood to prevent the inhalation of its corrosive vapors fishersci.comucsb.edu. The work area must be equipped with readily accessible emergency eyewash stations and safety showers nj.govfishersci.com. It is crucial to use explosion-proof electrical and ventilating equipment and to ground all containers and transfer equipment to prevent static discharge, which could ignite the flammable vapors fishersci.comgelest.com. Tools used in the handling process must be of a non-sparking variety fishersci.comgelest.com. Before use, it is essential to review the Safety Data Sheet (SDS) for the most current and comprehensive safety information nih.gov.

Storage of this compound requires a cool, dry, and well-ventilated area, away from heat, sparks, and open flames fishersci.comsigmaaldrich.com. Containers should be kept tightly closed and stored under an inert atmosphere, as the compound is sensitive to moisture fishersci.comsigmaaldrich.com. Incompatible materials such as water, strong oxidizing agents, acids, bases, alcohols, and amines must be stored separately to prevent violent reactions fishersci.cominchem.org.

Personal Protective Equipment (PPE):

A comprehensive suite of personal protective equipment is required when handling this compound to prevent contact with skin, eyes, and the respiratory tract. The substance and its vapor are corrosive and can cause severe burns inchem.orggelest.com.

PPE CategoryRequired Equipment and SpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn in conjunction with goggles when there is a risk of splashing or explosion. nj.govProtects against severe eye damage and burns from liquid splashes or corrosive vapors. gelest.com
Skin Protection Flame-retardant and antistatic protective clothing. Chemical-resistant gloves (e.g., Viton®, Chloroprene) should be worn. sigmaaldrich.com Natural Rubber or Neoprene are also recommended materials. nj.govPrevents skin contact, which can cause severe burns and harmful absorption through the skin. nj.govgelest.com
Respiratory Protection A NIOSH-approved respirator is required if ventilation is inadequate or when vapors are generated. fishersci.comsigmaaldrich.com This may include a self-contained breathing apparatus (SCBA) in emergency situations. sigmaaldrich.comhhs.govProtects the respiratory tract from corrosive and irritating vapors that can cause lung damage. nj.govinchem.org

Spill Response:

In the event of a this compound spill, immediate and appropriate action is critical to prevent escalation. The primary concern is the compound's violent reaction with water, which produces hydrogen chloride gas, and its high flammability exportersindia.comfishersci.com.

Spill Response ActionProcedure
Evacuation & Isolation Immediately evacuate all personnel from the spill area. Shut off all sources of ignition. exportersindia.comprinceton.edu Restrict access to the area. chemkleancorp.com
Containment Cover the spill with a dry, inert material such as dry lime, sand, or soda ash. nj.gov Do not use water or wet methods for cleanup. nj.gov
Cleanup Using non-sparking tools, place the absorbed material into a covered, sealable container for disposal. exportersindia.comfishersci.com Ventilate the area thoroughly after cleanup is complete. nj.gov
Personal Protection All personnel involved in the cleanup must wear the appropriate PPE, including respiratory protection (potentially SCBA), chemical-resistant gloves, boots, and protective clothing. exportersindia.com

Disposal Methodologies:

The disposal of this compound and its contaminated waste must be handled as hazardous waste in accordance with all local, state, and federal regulations fishersci.comchemicalbook.com. Due to its reactivity, specific methods are required to neutralize the compound safely.

Disposal MethodDescriptionKey Considerations
Neutralization/Hydrolysis A common laboratory practice for chlorosilane waste involves controlled hydrolysis. This can be achieved by slowly adding the chlorosilane to a large volume of a stirred, basic solution like sodium bicarbonate or a lime slurry. google.com This process converts the chlorosilane to silicon oxides and neutralizes the resulting hydrochloric acid. google.comThe reaction is highly exothermic and produces flammable hydrogen gas, requiring careful control of the addition rate, adequate cooling, and excellent ventilation in an explosion-proof environment. exportersindia.comgoogle.com
Incineration The material can be disposed of by a licensed chemical destruction facility through controlled incineration with flue gas scrubbing to remove acidic combustion products like hydrogen chloride. chemicalbook.comThis method requires specialized facilities designed to handle flammable and corrosive materials and to manage toxic combustion byproducts. chemicalbook.comgoogle.com
Container Disposal Empty containers should be triple-rinsed with an appropriate inert solvent before disposal. The rinsate must be collected and treated as hazardous waste. Alternatively, containers can be punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit. chemicalbook.comResidual vapors in "empty" containers are flammable and corrosive, posing a significant hazard. gelest.com

In-depth Article on this compound Cannot Be Generated Due to Lack of Available Research

Following a comprehensive search for scientific literature and data, it is not possible to generate a thorough and scientifically accurate article on the chemical compound “this compound” that adheres to the requested outline on future research directions and emerging applications.

The term “this compound” is chemically ambiguous. The most likely interpretation of this name is chlorotrimethoxysilane , with the chemical formula ClSi(OCH₃)₃. However, extensive searches for this compound have yielded insufficient detailed research findings to adequately address the specific topics outlined:

Future Research Directions and Emerging Applications

Interdisciplinary Research Opportunities:The available information does not point to established or emerging interdisciplinary research fields centered on this specific compound.

It is important to note that search results were consistently dominated by a similarly named but structurally different compound: trimethylchlorosilane ((CH₃)₃SiCl), often abbreviated as TMSCl. This widely used reagent has a vast body of research associated with it, covering its role in polymer chemistry, the functionalization of nanoparticles, and the synthesis of advanced composite materials.

Given the strict instruction to focus solely on "trimethoxychlorosilane" and the lack of available scientific literature to support the requested advanced topics, generating an article that is both comprehensive and scientifically accurate is not feasible at this time.

Should the subject of interest be trimethylchlorosilane , a detailed article covering the requested future research directions and emerging applications could be readily produced based on the extensive available research.

Q & A

Q. What safety protocols are critical when handling trimethoxychlorosilane in laboratory settings?

this compound requires stringent safety measures due to its reactivity and hazardous byproducts. Key protocols include:

  • Use of PPE (chemical-resistant gloves, goggles, lab coats) and fume hoods to prevent inhalation or skin contact .
  • Immediate neutralization of hydrochloric acid (HCl) generated during hydrolysis, ensuring proper ventilation .
  • Storage in sealed, moisture-free containers to avoid unintended reactions .

Q. Which analytical techniques are most effective for confirming the purity of this compound?

Purity assessment typically employs:

  • Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) to confirm structural integrity and detect impurities .
  • Gas Chromatography (GC) paired with mass spectrometry for volatile byproduct analysis .

Q. How should researchers design experiments to study this compound’s hydrolysis kinetics?

Experimental design should include:

  • Controlled variables: pH, temperature, and solvent polarity to isolate reaction mechanisms .
  • Real-time monitoring via FT-IR spectroscopy to track silanol formation or pH probes to measure HCl release .
  • Quenching reactions at intervals for kinetic modeling (e.g., pseudo-first-order analysis) .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions arise from steric effects or solvent interactions. Solutions include:

  • Triangulation : Cross-validate data using NMR, X-ray crystallography, and computational simulations (DFT) .
  • Variable-temperature NMR to assess dynamic behavior and confirm peak assignments .

Q. How can computational models predict this compound’s reactivity in nucleophilic substitutions?

Advanced strategies involve:

  • Density Functional Theory (DFT) to calculate activation energies and transition states, accounting for methoxy group steric effects .
  • Molecular Dynamics (MD) simulations to study solvent interactions and reaction pathways .

Q. What experimental approaches elucidate the impact of methoxy groups on reaction pathways?

Comparative studies using:

  • Kinetic isotope effects (KIE) to probe mechanistic steps influenced by methoxy substitution .
  • Steric maps derived from X-ray crystallography to correlate spatial hindrance with reactivity trends .

Q. How can batch-to-batch variability in this compound synthesis be minimized?

Mitigation strategies include:

  • Process Analytical Technology (PAT) : In-line monitoring (e.g., Raman spectroscopy) for real-time feedback .
  • Design of Experiments (DoE) to optimize reaction conditions (e.g., reagent stoichiometry, catalyst loading) .

Q. What integrative methods validate the structure of this compound-metal complexes?

Combine:

  • Single-crystal X-ray diffraction for precise bond-length and angle measurements .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm stoichiometry in solution .

Q. How do researchers address discrepancies in toxicity data for this compound derivatives?

  • Dose-response studies in in vitro models (e.g., cell viability assays) to reconcile conflicting mutagenicity reports .
  • Meta-analysis of existing toxicological databases, prioritizing peer-reviewed studies over preprint data .

Q. What bibliometric tools identify emerging trends in this compound research?

Leverage:

  • VOSviewer/CiteSpace for co-citation networks and keyword clustering to map interdisciplinary applications (e.g., materials science, catalysis) .
  • HistCite to track citation trajectories and identify seminal papers .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental results with computational predictions and historical datasets to isolate procedural vs. intrinsic anomalies .
  • Experimental Replication : Use standardized protocols (e.g., ASTM guidelines) to ensure reproducibility across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.